b-D-Glucopyranoside,octyl-d17(9ci)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

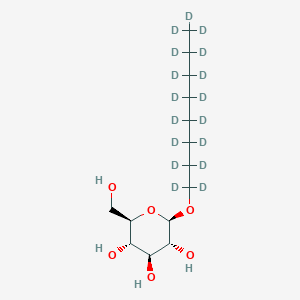

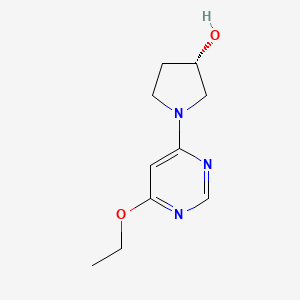

Octyl β-D-glucopyranoside, also known as b-D-Glucopyranoside,octyl-d17(9ci), is a non-ionic detergent . It is commonly used in biochemical applications, particularly in the solubilization and crystallization of membrane proteins . The molecular formula of Octyl β-D-glucopyranoside is C14H28O6 .

Synthesis Analysis

While specific synthesis methods for Octyl β-D-glucopyranoside were not found in the search results, it is known to be used in the formation of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl- β -D-glucopyranoside (OGP) .Molecular Structure Analysis

The molecular structure of Octyl β-D-glucopyranoside consists of a glucose molecule bound to an octyl group . The compound has a molecular weight of 292.37 g/mol .Physical And Chemical Properties Analysis

Octyl β-D-glucopyranoside has a density of 1.2±0.1 g/cm3, a boiling point of 454.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C . It also has a molar refractivity of 74.3±0.4 cm3, a polar surface area of 99 Å2, and a molar volume of 246.2±5.0 cm3 .Scientific Research Applications

Inhibition in Na+-Dependent D-Glucose Uptake : β-D-Glucopyranoside, specifically 1-O-n-octyl-β-D-glucopyranoside, is recognized as a competitive inhibitor of the Na+-dependent D-glucose uptake into intestinal brush-border membrane vesicles. This inhibition is evident in various species including rabbits, rats, and humans, and demonstrates specificity in not affecting amino acid uptake significantly (Vincenzini et al., 1987).

Effect on Cytochrome c Oxidase : Octyl glucoside, a derivative of β-D-Glucopyranoside, acts as a nonionic solubilizing agent for membrane proteins. It affects the kinetic and physical properties of cytochrome c oxidase, impacting its activity and potentially altering its state of association, thereby influencing enzyme activity (Rosevear et al., 1980).

Enzymatic Synthesis in Non-aqueous Systems : β-D-Glucopyranoside derivatives like octyl β-d-glucopyranoside can be synthesized enzymatically in non-aqueous systems such as organic solvents and ionic liquids. This synthesis showcases the potential for commercial production of long-chain alkyl glucosides (Thenchartanan et al., 2020).

Transglucosylation and Synthesis Applications : The whole cells of certain yeasts like Pichia etchellsii, displaying cell wall bound β-glucosidase, can be used for the synthesis of octyl-β-D-glucopyranoside. This demonstrates the potential of biological systems in the efficient synthesis of such compounds (Rather et al., 2010).

Antimicrobial and Pharmacokinetic Properties : Octyl β-d-glucopyranoside exhibits certain antimicrobial properties. Studies have explored its structural modifications and how these changes impact its antimicrobial potential, thereby highlighting its potential in the development of new antimicrobial agents (Matin et al., 2019).

Utilization in Enantiomeric Separation : n-Octyl-β-d-glucopyranoside has been utilized in micellar electrokinetic chromatography for the enantiomeric separation of amino acids. This reflects its potential in analytical techniques for separating chiral compounds (Desbène & Fulchic, 1996).

Use in NMR Studies for Structural Elucidation : The compound has been used in 2H-NMR studies to understand the effects of chain branching on glycolipid self-assembly. This application is crucial in elucidating the structure and dynamics of molecular solids and liquid crystals (Zahid et al., 2018).

Mechanism of Action

Target of Action

β-D-Glucopyranoside, octyl-d17, also known as 1-O-n-Octyl-|A-D-glucopyranoside-d17, is primarily targeted towards membrane proteins . These proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

This compound acts as a non-ionic detergent . It disrupts hydrophobic interactions while maintaining the protein structure . This enables the solubilization and purification of membrane proteins .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involving membrane proteins. By solubilizing these proteins, it facilitates their study and understanding, which can have downstream effects on various biological processes .

Result of Action

The primary result of the compound’s action is the solubilization and purification of membrane proteins . This can facilitate the study of these proteins and their roles in various biological processes. For instance, it has been shown to completely inhibit cavitation-induced cell lysis in vitro .

Action Environment

The efficacy and stability of β-D-Glucopyranoside, octyl-d17 can be influenced by various environmental factors. For example, its solubilizing ability can be affected by temperature and pH . .

Future Directions

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-LNYSLXKBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

b-D-Glucopyranoside,octyl-d17(9ci) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)

![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)

![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)